

In Vitro Activity and Potency of CBPD-268: A Technical Guide

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Compound of Interest

Compound Name: CBPD-268

Cat. No.: B12365627

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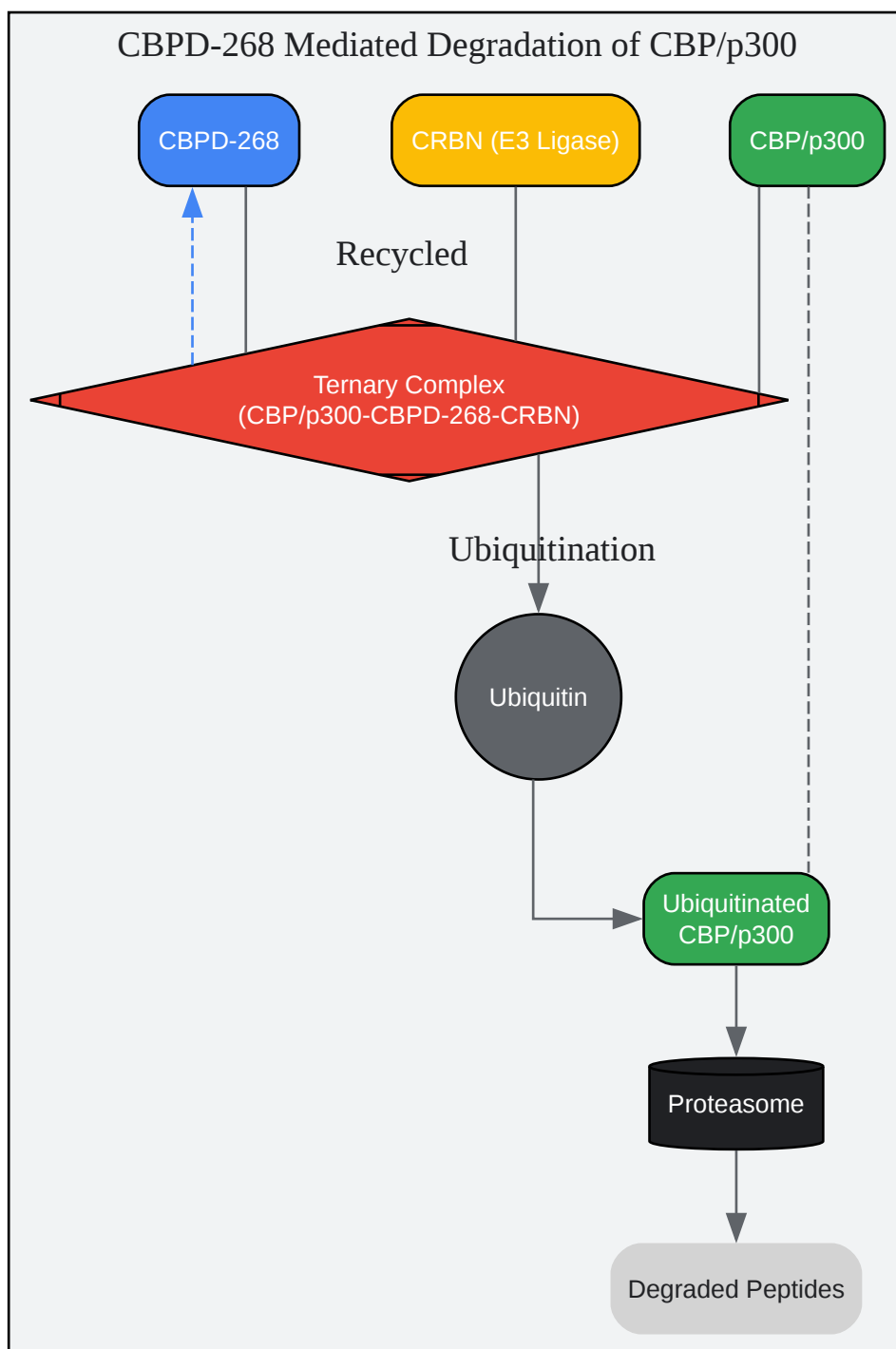
For Researchers, Scientists, and Drug Development Professionals

Introduction

CBPD-268 is a highly potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the homologous transcriptional co-activators CREB-binding protein (CBP) and p300.[1] These proteins are critical epigenetic regulators and have emerged as promising therapeutic targets in various malignancies, particularly in castration-resistant prostate cancer.[1] This technical guide provides a comprehensive overview of the in vitro activity, potency, and methodologies used to characterize **CBPD-268**.

Mechanism of Action

CBPD-268 functions as a heterobifunctional molecule. One end of the molecule binds to the bromodomain of CBP/p300, while the other end recruits the E3 ubiquitin ligase Cereblon (CRBN).[2] This induced proximity facilitates the ubiquitination of CBP and p300, marking them for degradation by the proteasome.[3] This targeted protein degradation leads to the downregulation of oncogenic gene transcription, resulting in cell growth inhibition and anti-tumor activity.[4]



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Figure 1: Mechanism of action of **CBPD-268**.

Quantitative In Vitro Potency

The in vitro potency of **CBPD-268** has been evaluated across various cancer cell lines, demonstrating exceptional efficacy in inducing the degradation of CBP and p300 and inhibiting cell proliferation.

Table 1: In Vitro Degradation Potency (DC50) of CBPD-268

Cell Line	Target	DC50 (nM)	Assay	Reference
22Rv1	CBP	0.01	Western Blot	[5]
22Rv1	p300	0.03	Western Blot	[5]
VCaP	CBP/p300	≤0.03	Western Blot	[6]
LNCaP	CBP/p300	≤0.03	Western Blot	[6]
HiBit Assay	CBP	0.5	HiBit Assay	[7]
HiBit Assay	p300	0.8	HiBit Assay	[7]

Table 2: In Vitro Anti-proliferative Activity (IC50) of CBPD-268

Cell Line	IC50 (nM)	Assay	Reference
22Rv1	3.7	CellTiter-Glo	[2]
LNCaP	10.3	CellTiter-Glo	[2]
VCaP	4.6	CellTiter-Glo	[2]

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize **CBPD-268** are provided below.

Western Blot for CBP/p300 Degradation

This protocol is for determining the dose-dependent degradation of CBP and p300 in cancer cell lines following treatment with **CBPD-268**.



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Figure 2: Western blot experimental workflow.

Materials:

- Cell Lines: 22Rv1, VCaP, or LNCaP prostate cancer cells.
- Reagents: **CBPD-268**, DMSO, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, RIPA lysis buffer, protease and phosphatase inhibitor cocktails, BCA protein assay kit, Laemmli sample buffer, precast polyacrylamide gels, transfer buffer, PVDF membranes, 5% non-fat dry milk in TBST, primary antibodies (anti-CBP, anti-p300, anti- β -actin), HRP-conjugated secondary antibody, enhanced chemiluminescence (ECL) substrate.

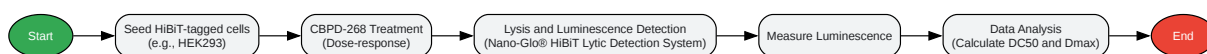
Procedure:

- Cell Culture: Culture cells to 70-80% confluency in appropriate medium.
- Compound Treatment: Treat cells with serial dilutions of **CBPD-268** (e.g., 0.001 nM to 1000 nM) and a vehicle control (DMSO) for 4 to 24 hours.
- Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins on a polyacrylamide gel.
- Protein Transfer: Transfer separated proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

- Incubate with primary antibodies against CBP, p300, and a loading control (e.g., β -actin) overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize protein bands using an ECL substrate and an imaging system.
- Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate DC50 values by plotting the percentage of protein degradation against the log concentration of **CBPD-268**.

HiBit Protein Degradation Assay

This is a quantitative, luminescence-based assay to measure the degradation of target proteins. This method requires cell lines with endogenously tagged CBP or p300 with the HiBiT peptide.



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Figure 3: HiBit protein degradation assay workflow.

Materials:

- Cell Line: A cell line with CRISPR/Cas9-mediated endogenous tagging of CBP or p300 with the HiBiT peptide.
- Reagents: **CBPD-268**, DMSO, cell culture medium, Nano-Glo® HiBiT Lytic Detection System.

Procedure:

- Cell Seeding: Seed the HiBiT-tagged cells in a 96-well plate.
- Compound Treatment: Treat the cells with a serial dilution of **CBPD-268** for the desired time.

- **Lysis and Detection:** Add the Nano-Glo® HiBiT Lytic Reagent to the wells, which lyses the cells and provides the LgBiT protein and substrate for the luminescence reaction.
- **Measurement:** Measure the luminescence using a plate reader.
- **Data Analysis:** The luminescent signal is proportional to the amount of HiBiT-tagged protein. Calculate the percentage of degradation relative to the vehicle control and determine the DC50 and Dmax values.[8]

CellTiter-Glo® Cell Viability Assay

This luminescent assay measures ATP levels as an indicator of metabolically active, viable cells to determine the anti-proliferative effects of **CBPD-268**.[9]



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Figure 4: CellTiter-Glo® cell viability assay workflow.

Materials:

- **Cell Lines:** 22Rv1, LNCaP, or VCaP cells.
- **Reagents:** **CBPD-268**, DMSO, cell culture medium, CellTiter-Glo® Luminescent Cell Viability Assay kit.

Procedure:

- **Cell Seeding:** Seed cells in a 96-well opaque-walled plate.
- **Compound Treatment:** Treat cells with serial dilutions of **CBPD-268** (e.g., 0-1000 nM) for 4 days.[2]
- **Assay:** Equilibrate the plate to room temperature. Add the CellTiter-Glo® reagent to each well.

- Incubation: Mix on an orbital shaker to induce cell lysis and incubate at room temperature to stabilize the luminescent signal.[10]
- Measurement: Measure luminescence with a plate reader.
- Data Analysis: The luminescent signal is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression.[11]

Conclusion

CBPD-268 is a potent and effective in vitro degrader of CBP and p300, leading to significant anti-proliferative activity in prostate cancer cell lines. The provided data and protocols offer a robust framework for the continued investigation and development of this promising therapeutic agent.

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